molecular formula C20H17N3O4 B3866547 N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide

N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B3866547
M. Wt: 363.4 g/mol
InChI Key: LREYPRVDKRRIPU-BKUYFWCQSA-N
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Description

N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-). This particular compound features a naphthalene ring substituted with an ethoxy group and a nitrobenzohydrazide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-ethoxynaphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves dissolving 2-ethoxynaphthaldehyde and 4-nitrobenzohydrazide in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Various nucleophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide can be compared with other Schiff base compounds such as:

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the nitro group in N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide imparts unique electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-27-19-12-9-14-5-3-4-6-17(14)18(19)13-21-22-20(24)15-7-10-16(11-8-15)23(25)26/h3-13H,2H2,1H3,(H,22,24)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREYPRVDKRRIPU-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
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N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
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N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
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N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
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N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
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N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide

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